molecular formula C6H10N4O10 B11945717 2,2,5,5-Tetranitro-1,6-hexanediol CAS No. 89489-12-3

2,2,5,5-Tetranitro-1,6-hexanediol

Cat. No.: B11945717
CAS No.: 89489-12-3
M. Wt: 298.16 g/mol
InChI Key: HZRYMASSDDURDC-UHFFFAOYSA-N
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Description

2,2,5,5-Tetranitro-1,6-hexanediol is a nitro-substituted derivative of 1,6-hexanediol, characterized by four nitro groups (-NO₂) at the 2 and 5 positions of the hexane backbone. While its parent compound, 1,6-hexanediol, is widely used in polymer production and phase-separation studies due to its bifunctional hydroxyl groups , the tetranitro derivative exhibits distinct physicochemical properties. It is described as a liquid with a refractive index of 1.4804 at 250°C and solubility in dichloromethane . Notably, it has been attributed with anti-bacterial, fungicidal, and anti-inflammatory properties, though detailed mechanistic studies are lacking .

Properties

CAS No.

89489-12-3

Molecular Formula

C6H10N4O10

Molecular Weight

298.16 g/mol

IUPAC Name

2,2,5,5-tetranitrohexane-1,6-diol

InChI

InChI=1S/C6H10N4O10/c11-3-5(7(13)14,8(15)16)1-2-6(4-12,9(17)18)10(19)20/h11-12H,1-4H2

InChI Key

HZRYMASSDDURDC-UHFFFAOYSA-N

Canonical SMILES

C(CC(CO)([N+](=O)[O-])[N+](=O)[O-])C(CO)([N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,5,5-Tetranitro-1,6-hexanediol typically involves the nitration of 1,6-hexanediol. The process includes the following steps:

    Nitration Reaction: 1,6-hexanediol is treated with a nitrating mixture, usually composed of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration of the desired positions on the hexanediol molecule.

    Purification: The reaction mixture is then neutralized and purified to isolate the desired product. This may involve recrystallization or other purification techniques to obtain pure 2,2,5,5-Tetranitro-1,6-hexanediol.

Industrial Production Methods

Industrial production of 2,2,5,5-Tetranitro-1,6-hexanediol follows similar principles but on a larger scale. The process involves:

    Large-Scale Nitration: Utilizing industrial nitration reactors to handle larger quantities of 1,6-hexanediol and nitrating agents.

    Continuous Processing: Implementing continuous processing techniques to enhance efficiency and yield.

    Advanced Purification: Employing advanced purification methods such as distillation, crystallization, and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2,5,5-Tetranitro-1,6-hexanediol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of diamino derivatives.

    Substitution: The nitro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like sodium borohydride are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation Products: Nitro derivatives with higher oxidation states.

    Reduction Products: Diamino derivatives.

    Substitution Products: Compounds with different functional groups replacing the nitro groups.

Scientific Research Applications

2,2,5,5-Tetranitro-1,6-hexanediol has several scientific research applications, including:

    Materials Science: Used in the development of high-energy materials and explosives due to its high nitrogen content.

    Chemistry: Serves as a precursor for synthesizing other complex organic molecules.

    Biology and Medicine:

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2,2,5,5-Tetranitro-1,6-hexanediol involves its interaction with molecular targets through its nitro groups. These interactions can lead to various chemical transformations, including:

    Electron Transfer: The nitro groups can participate in electron transfer reactions, influencing redox processes.

    Nucleophilic Attack: The compound can undergo nucleophilic attack at the nitro positions, leading to substitution reactions.

    Hydrogen Bonding: The hydroxyl groups in the hexanediol backbone can form hydrogen bonds, affecting the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Key Observations:

Nitro Group Impact : The addition of nitro groups to 1,6-hexanediol significantly alters its applications. While 1,6-hexanediol is a polymer precursor, the tetranitro derivative shifts toward niche biomedical uses, though evidence is sparse .

Solubility and Reactivity : Nitro-substituted derivatives (e.g., tetranitro and dinitro) exhibit lower water solubility compared to 1,6-hexanediol, which is highly water-soluble . Nitro groups enhance electron-withdrawing effects, increasing reactivity in chemical syntheses.

Phase-Separation Utility: Non-nitrated diols like 1,6-hexanediol and 2,5-hexanediol are used to dissolve liquid-liquid phase-separated (LLPS) condensates via disruption of weak hydrophobic interactions .

Mechanistic and Application Differences

1,6-Hexanediol vs. Nitro Derivatives

  • 1,6-Hexanediol: Mechanism: Disrupts LLPS assemblies by solvating proteins and weakening hydrophobic interactions . Limitations: Non-specific effects on kinase activity and cellular structures compromise its reliability in mechanistic studies . Industrial Use: Accounts for ~7.9% CAGR in markets for polyurethanes, adhesives, and UV coatings .
  • 2,2,5,5-Tetranitro-1,6-Hexanediol: Mechanism: Limited data; proposed anti-microbial action may involve nitro group-mediated oxidative stress .

Regioisomeric Comparisons: 1,6-Hexanediol vs. 2,5-Hexanediol

  • 1,6-Hexanediol :
    • Dissolves nuclear pore complexes and intermediate filaments .
    • Reduces surface tension, enhancing protein solvation .
  • 2,5-Hexanediol :
    • Less effective in dissolving LLPS condensates due to shorter hydroxyl spacing .
    • Lower cellular toxicity compared to 1,6-hexanediol .

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